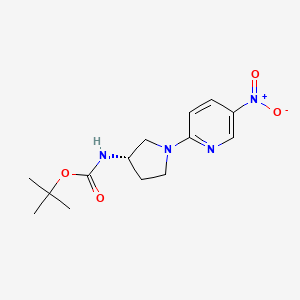![molecular formula C8H13N3O2 B2675118 Methyl 2-[(2,4-dimethylpyrazol-3-yl)amino]acetate CAS No. 2247207-07-2](/img/structure/B2675118.png)
Methyl 2-[(2,4-dimethylpyrazol-3-yl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(2,4-dimethylpyrazol-3-yl)amino]acetate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(2,4-dimethylpyrazol-3-yl)amino]acetate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the production of inflammatory mediators, such as prostaglandins and leukotrienes, through the inhibition of cyclooxygenase and lipoxygenase enzymes.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-[(2,4-dimethylpyrazol-3-yl)amino]acetate has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in various animal models. It has also been demonstrated to reduce the levels of inflammatory mediators, such as prostaglandins and leukotrienes, in vitro and in vivo. Moreover, Methyl 2-[(2,4-dimethylpyrazol-3-yl)amino]acetate has been reported to exhibit low toxicity and high biocompatibility, making it a promising candidate for further investigation in preclinical and clinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 2-[(2,4-dimethylpyrazol-3-yl)amino]acetate is its high yield and purity in the synthesis process. Moreover, it has been shown to exhibit low toxicity and high biocompatibility, making it a safe and reliable compound for use in various laboratory experiments. However, one of the limitations of Methyl 2-[(2,4-dimethylpyrazol-3-yl)amino]acetate is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the investigation of Methyl 2-[(2,4-dimethylpyrazol-3-yl)amino]acetate. Firstly, further preclinical and clinical studies are needed to evaluate its safety and efficacy as a potential drug candidate for the treatment of various diseases. Secondly, the development of new synthetic methods and modifications of the chemical structure may lead to the discovery of more potent and selective analogs of Methyl 2-[(2,4-dimethylpyrazol-3-yl)amino]acetate. Moreover, the investigation of its potential applications as a fluorescent probe for the detection of metal ions in biological systems may lead to the development of new diagnostic tools for various diseases. Finally, the investigation of its pharmacokinetic properties and biodistribution in vivo may provide valuable insights into its mechanism of action and potential clinical applications.
Métodos De Síntesis
The synthesis of Methyl 2-[(2,4-dimethylpyrazol-3-yl)amino]acetate involves the reaction of 2,4-dimethylpyrazole-3-carboxylic acid with methyl chloroformate in the presence of triethylamine. The resulting product is then treated with ammonia to obtain Methyl 2-[(2,4-dimethylpyrazol-3-yl)amino]acetate in high yield and purity.
Aplicaciones Científicas De Investigación
Methyl 2-[(2,4-dimethylpyrazol-3-yl)amino]acetate has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities, making it a promising candidate for the development of new drugs for the treatment of various diseases. Moreover, Methyl 2-[(2,4-dimethylpyrazol-3-yl)amino]acetate has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
methyl 2-[(2,4-dimethylpyrazol-3-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-6-4-10-11(2)8(6)9-5-7(12)13-3/h4,9H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZAJBWHDIDYMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (1,4-dimethyl-1H-pyrazol-5-yl)glycinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B2675035.png)
![5-({2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2675036.png)
![2-[(4-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2675037.png)


![2-(3-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2675043.png)
![1-Bromo-4-[chloro(difluoro)methyl]benzene](/img/structure/B2675047.png)
![7-methyl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2675048.png)


![N-(2-chlorobenzyl)-2-(1-methyl-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2675053.png)


![6-phenyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2675056.png)